2,3,4,6,8-Pentachlorodibenzofuran
Overview
Description
2,3,4,6,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of organic compounds with multiple chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its stability and resistance to degradation, making it a persistent organic pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polychlorinated dibenzofurans, including 2,3,4,6,8-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial Production Methods
Industrial production of this compound often occurs as a byproduct of various chemical processes, including the manufacture of chlorinated pesticides, herbicides, and the incineration of chlorine-containing waste materials. The compound can also be formed during the bleaching of paper pulp using chlorine-based agents .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can have different degrees of chlorination and substitution patterns. These products are often studied for their environmental and toxicological properties .
Scientific Research Applications
2,3,4,6,8-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and behavior in the environment, including its bioaccumulation and potential for long-range transport.
Analytical Chemistry: Developing methods for detecting and quantifying the compound in environmental samples, such as soil, water, and air.
Industrial Applications: Understanding its formation and mitigation during industrial processes, such as waste incineration and chemical manufacturing.
Mechanism of Action
2,3,4,6,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, the compound induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. This leads to the production of enzymes that metabolize the compound and other xenobiotics, potentially resulting in toxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,6,8-Pentachlorodibenzofuran include other polychlorinated dibenzofurans, such as:
- 2,3,4,7,8-Pentachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
Uniqueness
This compound is unique due to its specific chlorination pattern, which affects its chemical properties, environmental persistence, and toxicological profile. Compared to other polychlorinated dibenzofurans, it may have different binding affinities to the AhR and varying degrees of toxicity .
Properties
IUPAC Name |
2,3,4,6,8-pentachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRFORPSRBMAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217837 | |
Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67481-22-5 | |
Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067481225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7558425O1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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